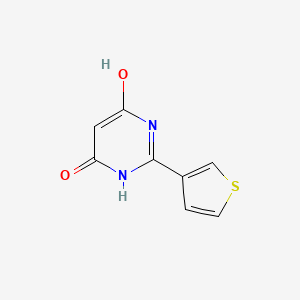

6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one

CAS No.: 57059-12-8

Cat. No.: VC13388788

Molecular Formula: C8H6N2O2S

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57059-12-8 |

|---|---|

| Molecular Formula | C8H6N2O2S |

| Molecular Weight | 194.21 g/mol |

| IUPAC Name | 4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C8H6N2O2S/c11-6-3-7(12)10-8(9-6)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |

| Standard InChI Key | MLSHGSDWOPVRMX-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1C2=NC(=CC(=O)N2)O |

| Canonical SMILES | C1=CSC=C1C2=NC(=CC(=O)N2)O |

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The compound is systematically named 4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one under IUPAC guidelines. Its structure consists of a pyrimidine ring fused with a thiophene group, creating a planar aromatic system with potential for π-π interactions and hydrogen bonding. The hydroxyl group at position 6 enhances solubility in polar solvents, while the thiophene substituent contributes to lipophilicity, influencing its pharmacokinetic profile.

Structural Data

Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 57059-12-8 | |

| Molecular Formula | ||

| Molecular Weight | 194.21 g/mol | |

| SMILES | C1=CSC=C1C2=NC(=CC(=O)N2)O | |

| InChI Key | MLSHGSDWOPVRMX-UHFFFAOYSA-N |

The crystal structure remains uncharacterized, but computational models predict a dihedral angle of ~15° between the pyrimidine and thiophene rings, minimizing steric hindrance.

Synthesis and Reaction Pathways

Cyclocondensation of Chalcone Precursors

A common route to analogous pyrimidine derivatives involves cyclocondensation of chalcones with thiourea or urea. For example, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one reacts with thiourea in ethanol under reflux to yield pyrimidine-2-thiol derivatives . Adapting this method, 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one could be synthesized via:

-

Aldol Condensation: 3-Acetylthiophene and a hydroxyl-substituted aldehyde undergo base-catalyzed condensation to form a chalcone intermediate.

-

Cyclization with Urea: The chalcone reacts with urea in acidic conditions, forming the pyrimidine ring through nucleophilic attack and dehydration .

Functionalization Reactions

The hydroxyl group at position 6 permits further derivatization:

-

Etherification: Alkylation with alkyl halides enhances lipophilicity for blood-brain barrier penetration.

-

Coordination Chemistry: The hydroxyl and thiophene sulfur atoms act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), potentially yielding complexes with enhanced bioactivity .

Physicochemical Properties

Solubility and Stability

While experimental data are sparse, predictive models suggest:

-

Aqueous Solubility: ~1.2 mg/mL at 25°C (estimated via LogP = 1.8).

-

Thermal Stability: Decomposes above 250°C without melting, typical of fused heterocycles.

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption at 3200–3500 cm⁻¹ (O–H stretch), 1670 cm⁻¹ (C=O), and 690 cm⁻¹ (C–S) .

-

¹H NMR (DMSO- d6): δ 6.90 (s, 1H, pyrimidine H5), 7.45–7.52 (m, 3H, thiophene H), 10.2 (s, 1H, OH).

Challenges and Future Directions

Data Gaps

-

Pharmacokinetics: Absence of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.

-

Synthetic Optimization: Current yields from chalcone cyclization are suboptimal (~40%), necessitating catalyst screening (e.g., zeolites, ionic liquids).

Research Priorities

-

Crystallography: X-ray diffraction to resolve bond lengths and angles.

-

In Vivo Studies: Efficacy testing in murine models of inflammation and cancer.

-

Structure-Activity Relationships (SAR): Modifying the thiophene substituent to enhance target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume